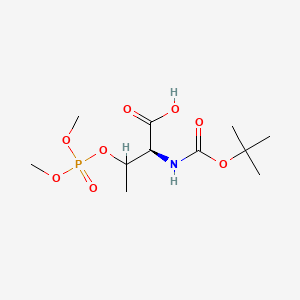

Boc-Thr(PO3Me2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine (Boc-Thr(PO3Me2)-OH): is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a building block due to its unique properties, including the presence of a phosphonate group. This compound is particularly valuable in the synthesis of phosphorylated peptides, which are important in various biological processes and research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine typically involves the protection of the amino group of threonine with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group of threonine is then phosphorylated using appropriate reagents to introduce the phosphonate group. The general steps are as follows:

Protection of the Amino Group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-tert-butoxycarbonyl-L-threonine.

Phosphorylation: The protected threonine is then treated with a phosphonating agent, such as dimethyl phosphite, in the presence of a catalyst like triethylamine to yield N-tert-butoxycarbonyl-O-methylphosphono-L-threonine.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.

化学反応の分析

Types of Reactions: N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Phosphorylation and Dephosphorylation: The phosphonate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in biological systems.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Phosphorylation: Dimethyl phosphite and triethylamine are used for introducing the phosphonate group.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

Deprotected Amino Acid: Removal of the Boc group yields O-methylphosphono-L-threonine.

Phosphorylated Peptides: Coupling reactions result in the formation of phosphorylated peptides, which are important in various biological studies.

科学的研究の応用

Peptide Synthesis

Boc-Thr(PO3Me2)-OH serves as a key building block in the synthesis of phosphothreonine-containing peptides. Its phosphonate group provides stability and facilitates the incorporation of phosphoamino acids into peptide sequences. This compound is particularly useful for solid-phase peptide synthesis (SPPS), where it can be utilized to create peptides that mimic phosphorylated threonine residues.

Case Study: Phosphorylation Mimicry

In a study examining the incorporation of this compound into peptide sequences, researchers demonstrated that peptides synthesized with this compound exhibited enhanced biological activity due to their ability to mimic phosphorylated states, which are crucial in signaling pathways .

Drug Development

The unique properties of this compound make it valuable in drug development, particularly for creating peptide-based therapeutics. Its ability to modulate biological pathways through phosphorylation mimetics allows for the design of drugs targeting specific receptors and enzymes involved in disease processes.

Example: Targeting Kinases

Research has shown that peptides containing this compound can effectively inhibit specific kinases involved in cancer progression. By mimicking the natural phosphorylation of threonine residues, these peptides can disrupt critical signaling pathways that promote tumor growth .

Biochemical Research

This compound is extensively used in biochemical research to study protein interactions and functions. The incorporation of phosphoamino acids into peptides allows for the investigation of how phosphorylation affects protein stability, interaction dynamics, and cellular signaling.

Application: Protein Interaction Studies

In biochemical assays, peptides synthesized with this compound have been employed to probe the interactions between proteins and their ligands. These studies have revealed insights into the role of phosphorylation in modulating protein conformation and activity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for phosphothreonine-containing peptides | Enhanced biological activity through mimicry |

| Drug Development | Creation of peptide-based therapeutics targeting kinases | Inhibition of cancer-related signaling pathways |

| Biochemical Research | Study of protein interactions and phosphorylation effects | Insights into protein conformation and activity |

作用機序

The mechanism of action of N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine involves its incorporation into peptides and proteins through peptide bond formation. The phosphonate group mimics the natural phosphate group, allowing the synthesized peptides to participate in phosphorylation-dependent processes. This includes interactions with kinases, phosphatases, and other proteins involved in signal transduction pathways. The compound’s effects are mediated through its ability to modulate protein function by mimicking phosphorylation events.

類似化合物との比較

N-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH): Similar to Boc-Thr(PO3Me2)-OH but lacks the phosphonate group.

N-tert-Butoxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH): Contains a benzyl group instead of a phosphonate group.

N-tert-Butoxycarbonyl-O-methyl-L-serine (Boc-Ser(OMe)-OH): Similar structure but with serine instead of threonine.

Uniqueness: N-tert-Butoxycarbonyl-O-methylphosphono-L-threonine is unique due to the presence of the phosphonate group, which allows it to mimic natural phosphorylation events. This makes it particularly valuable in the synthesis of phosphorylated peptides and the study of phosphorylation-dependent biological processes.

生物活性

Boc-Thr(PO3Me2)-OH, a phosphonated derivative of threonine, is gaining attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its synthesis, biological functions, and applications based on recent studies and reviews.

1. Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a phosphonate group (PO3Me2) attached to the side chain. The molecular formula is C₈H₁₅N₁O₅P, with a molecular weight of approximately 236.18 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₁O₅P |

| Molecular Weight | 236.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

2. Synthesis of this compound

The synthesis of this compound typically involves the protection of threonine's hydroxyl group followed by phosphorylation. Various methods have been explored for the efficient synthesis of phosphonated amino acids, including solid-phase peptide synthesis techniques that utilize benzyl phosphate protection strategies .

This compound exhibits biological activity primarily through its interaction with various cellular signaling pathways. The phosphonate group plays a crucial role in mimicking phosphorylated amino acids, which are integral to many biological processes, including enzyme regulation and signal transduction.

3.2 Enzyme Interactions

Research indicates that this compound can influence the activity of specific kinases and phosphatases, which are critical for cellular signaling. For example, it has been shown to act as a substrate or inhibitor for certain kinases, thereby modulating phosphorylation states within cells .

3.3 Antimicrobial Activity

Some studies have suggested that phosphonated amino acids like this compound may possess antimicrobial properties. The presence of the phosphorus atom can enhance interactions with microbial membranes, potentially leading to increased antibacterial efficacy .

4.1 Phosphopeptide Synthesis

In a study focused on the synthesis of phosphopeptides using this compound as a building block, researchers demonstrated that this compound could be effectively incorporated into peptides while maintaining stability under physiological conditions. This opens avenues for developing novel therapeutics that leverage phosphopeptide functionality .

4.2 Cellular Signaling Studies

Another investigation highlighted the role of this compound in modulating MAPK signaling pathways in cancer cell lines. The results indicated that treatment with this compound led to altered phosphorylation patterns, suggesting its potential as a therapeutic agent in cancer treatment .

5. Conclusion

This compound represents a significant advancement in the field of phosphonated amino acids with diverse biological activities. Its ability to mimic phosphorylated residues makes it a valuable tool for studying enzyme kinetics and cellular signaling pathways. Ongoing research is likely to uncover more applications for this compound in therapeutic development and biochemical research.

特性

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSXWTSHOQYBSD-MQWKRIRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。